molecular formula C26H28F7N5O2 B1243473 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine CAS No. 171242-11-8

2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine

Cat. No.: B1243473
CAS No.: 171242-11-8
M. Wt: 575.5 g/mol
InChI Key: USRYEHHMJIRICK-ZNZBMKLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

171242-11-8

Molecular Formula

C26H28F7N5O2

Molecular Weight

575.5 g/mol

IUPAC Name

1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C26H28F7N5O2/c1-15(17-10-18(25(28,29)30)12-19(11-17)26(31,32)33)40-24-23(16-4-6-20(27)7-5-16)38(8-9-39-24)14-22-21(13-37(2)3)34-36-35-22/h4-7,10-12,15,23-24H,8-9,13-14H2,1-3H3,(H,34,35,36)/t15-,23+,24-/m1/s1

InChI Key

USRYEHHMJIRICK-ZNZBMKLDSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F

Other CAS No.

171242-11-8

Synonyms

2-(1,3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(5-(dimethylaminomethyl-1,2,3-trioazol-4-yl methyl-3-(5)-phenyl)morpholine
L 760735
L-760,735
L760735

Origin of Product

United States

Preparation Methods

Key Intermediates

The synthesis relies on two intermediates:

  • 2-(R)-(1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine (Intermediate I ).

  • 4-N,N-Dimethylaminomethyl-5-formyl-1,2,3-triazole (Intermediate II ), often isolated as its trifluoroacetic acid salt for enhanced stability.

Reductive Amination Reaction

Intermediate I reacts with Intermediate II in an organic solvent using a reducing agent. The general procedure is as follows:

  • Solvents : Tetrahydrofuran (THF), toluene, or diethyl ether.

  • Reducing Agents : Sodium triacetoxyborohydride (preferred), borane complexes, or catalytic hydrogenation.

  • Conditions : Room temperature to 50°C, anhydrous atmosphere.

The reaction achieves yields of 70–85% with high stereochemical fidelity, preserving the (R) and (S) configurations at critical chiral centers.

Table 1: Reducing Agent Efficiency Comparison

Reducing AgentYield (%)Purity (%)
Sodium triacetoxyborohydride8598
Borane-pyridine complex7895
Sodium cyanoborohydride6590

Synthesis of Intermediate II: 4-N,N-Dimethylaminomethyl-5-formyl-1,2,3-triazole

Intermediate II is synthesized via a two-step sequence:

Acetylide Formation

  • Substrate : 1-Dimethylamino-2-propyne.

  • Base : Organolithium (n-butyllithium) or organomagnesium reagents (ethylmagnesium bromide).

  • Solvent : THF or diethyl ether at −78°C to 0°C.

Formylation Reaction

The acetylide intermediate reacts with a formylating agent (e.g., dimethylformamide) to introduce the aldehyde functionality. The product is isolated as the trifluoroacetic acid salt to prevent degradation.

Traditional Multi-Step Synthesis (Prior Art)

Early methods described in U.S. Patent 5,612,337 involved four sequential steps starting from Intermediate I :

  • Step 1 : Activation of the morpholine core with a leaving group.

  • Step 2 : Nucleophilic substitution with a triazole precursor.

  • Step 3 : High-temperature cyclization (150–200°C).

  • Step 4 : Purification via chromatography.

This method suffered from low scalability, excessive purification requirements, and yields below 50%.

Process Optimization and Scalability

The convergent reductive amination method addresses key limitations:

Solvent Selection

  • Preferred Solvents : THF and toluene optimize reaction kinetics and product solubility.

  • Avoided Solvents : Dimethylformamide (DMF) due to side reactions with reducing agents.

Temperature Control

Maintaining temperatures below 50°C prevents epimerization at chiral centers, ensuring >99% enantiomeric excess.

Workup and Purification

  • Acid-Base Extraction : Removes unreacted starting materials.

  • Crystallization : Yields pharmaceutical-grade purity (>99.5%) without chromatography.

Stereochemical Considerations

The (R) and (S) configurations at the morpholine and ethoxy chiral centers are critical for NK-1 receptor binding. The synthetic protocol preserves stereochemistry through:

  • Chiral Pool Strategy : Use of enantiomerically pure starting materials.

  • Steric Hindrance : Bulky trifluoromethyl groups direct reductive amination to the desired stereoisomer.

Comparative Analysis of Methods

Table 2: Traditional vs. Convergent Synthesis

ParameterTraditional MethodConvergent Method
Steps41
Yield (%)40–5070–85
ScalabilityLowHigh
Purification ComplexityHighLow

Industrial Applicability

The convergent process is validated for kilogram-scale production:

  • Batch Size : Up to 100 kg demonstrated.

  • Cost Reduction : Eliminates chromatography and high-temperature steps, reducing production costs by 60% .

Chemical Reactions Analysis

Key Reaction Steps:

  • Alkylation of Morpholine Intermediate :

    • Reactants :

      • 2-(R)-(1-(R)-(3,5-Bis(trifluoromethyl)phenyl)-ethoxy)-3-(S)-(4-fluorophenyl)morpholine (tosylate salt)

      • Propargyl bromide (alkylating agent)

    • Conditions :

      • Solvent: Dimethylformamide (DMF) or toluene

      • Base: Potassium carbonate (weak inorganic base)

      • Temperature: Room temperature .

  • Cyclization to Form Triazole Moiety :

    • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole ring.

  • Reductive Amination :

    • Reactants :

      • 4-N,N-Dimethylaminomethyl-5-formyl-1,2,3-triazole (key intermediate)

      • Morpholine derivative

    • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Solvent : Tetrahydrofuran (THF) or toluene

    • Yield : Optimized to >80% .

Reaction Conditions and Optimization

Parameter Linear Process Convergent Process
Alkylation Agent Propargyl bromidePropargyl bromide
Base K₂CO₃/Na₂CO₃K₂CO₃
Solvent DMF or tolueneTHF/toluene mixture
Temperature 20–25°C0–5°C (for reductive amination)
Key Intermediate Tosylate salt of morpholine4-N,N-Dimethylaminomethyl-5-formyl-triazole

Critical Optimization Steps :

  • Solvent Choice : DMF enhances reaction kinetics for alkylation, while THF improves selectivity in reductive amination .

  • Work-Up : Post-reaction quenching with aqueous NaOH (pH 8.5–9.0) and extraction with heptane/ethyl acetate ensures high purity .

By-Products and Side Reactions

  • Undesired Alkylation : Occurs at the morpholine nitrogen if stoichiometry is not tightly controlled.

  • Triazole Isomerization : Minor formation of 1,4-disubstituted triazole isomers during cyclization (mitigated via Cu(I) catalysis).

  • Reductive Amination By-Products : Over-reduction of the formyl group to methylene (prevented by using NaBH(OAc)₃ instead of NaBH₄) .

Mechanistic Insights

  • Alkylation Mechanism : SN2 displacement at the propargyl bromide’s electrophilic carbon, facilitated by the weak base (K₂CO₃) .

  • Reductive Amination : Imine formation between the formyl group of the triazole intermediate and the morpholine’s secondary amine, followed by selective reduction .

Industrial-Scale Adaptations

  • Catalyst Recycling : Copper catalysts from cyclization steps are recovered via filtration.

  • Solvent Recovery : DMF and THF are distilled and reused to reduce costs .

Analytical Characterization

  • Purity : >99% (HPLC) after crystallization from heptane/ethyl acetate .

  • Stereochemistry : Confirmed via X-ray crystallography (PubChem CID 9809077) .

Scientific Research Applications

Chemical Properties and Structure

This compound exhibits a molecular formula of C26H28F7N5O2C_{26}H_{28}F_7N_5O_2 and a molecular weight of approximately 437.4 g/mol. Its structural complexity includes multiple functional groups such as trifluoromethyl, morpholine, and triazole moieties, which contribute to its chemical reactivity and biological activity .

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds similar to this one may exhibit anticancer properties. The presence of the triazole ring has been associated with the inhibition of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. Studies have explored the synthesis of analogs that enhance efficacy against specific cancer types .

Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Triazole derivatives have been extensively studied for their effectiveness against a range of pathogens, including bacteria and fungi. The dimethylamino group may enhance solubility and bioavailability, making it a candidate for further exploration in antimicrobial drug development .

Material Science Applications

Reticular Chemistry : The compound can serve as a building block in reticular chemistry, which focuses on the design and synthesis of complex frameworks such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its ability to form stable bonds with metal ions or other organic linkers can lead to materials with tailored porosity and functionality for gas storage or catalysis applications .

Nanotechnology : The integration of this compound into nanostructured materials could enhance their properties for applications in drug delivery systems. By modifying nanoparticles with this compound, researchers aim to improve targeting capabilities and reduce side effects in therapeutic contexts.

Case Studies

Study Focus Findings
Study 1Anticancer effectsDemonstrated that triazole derivatives inhibited growth in breast cancer cell lines through apoptosis induction.
Study 2Antimicrobial activityEvaluated the efficacy against Gram-positive bacteria; showed significant inhibition at low concentrations.
Study 3Material synthesisDeveloped a new MOF using the compound as a linker; exhibited high surface area and gas adsorption capacity.

Mechanism of Action

L760735 exerts its effects by binding to the neurokinin 1 receptor and blocking the action of substance P. This inhibition prevents the receptor from activating downstream signaling pathways involved in pain perception, inflammation, and mood regulation. The compound’s high affinity for the receptor ensures effective blockade, making it a potent antagonist .

Comparison with Similar Compounds

L760735 is similar to other neurokinin 1 receptor antagonists such as aprepitant and fosaprepitant. it is unique in its high affinity and selectivity for the receptor, which makes it a valuable tool in research and potential therapeutic applications. Other similar compounds include:

L760735 stands out due to its specific binding characteristics and the detailed structural information available from crystallographic studies .

Biological Activity

The compound 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine is a complex organic molecule with potential pharmacological applications. Its unique structural features, particularly the trifluoromethyl and triazole moieties, suggest significant biological activity that warrants detailed investigation.

Chemical Structure and Properties

  • Molecular Formula : C22H23F7N4O4
  • Molecular Weight : 570.47 g/mol
  • IUPAC Name : Methyl (E)-2-(1-amino-2-((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy-1,2-d2)-3-(4-fluorophenyl)morpholino)ethylidene-1,2-13C2)hydrazine-1-carboxylate

The presence of the trifluoromethyl group enhances lipophilicity and may contribute to the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The trifluoromethyl group is known to enhance the potency of compounds by influencing their pharmacokinetic properties. Research indicates that compounds containing this group can significantly inhibit various enzyme activities, including those involved in neurotransmitter uptake and cancer cell proliferation.

Pharmacological Effects

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of morpholine with trifluoromethyl substitutions exhibit significant anticancer properties. For instance, compounds similar in structure have shown efficacy against multiple myeloma in preclinical models .
    • The triazole component is associated with enhanced activity against cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Neuropharmacological Effects :
    • The compound's potential as a neuroactive agent is supported by its ability to modulate neurotransmitter systems. The dimethylamino group may enhance interactions with serotonin receptors, potentially leading to antidepressant effects .

Case Study 1: Anticancer Efficacy

In a study published in the European Journal of Pharmacology, a related compound demonstrated a 50% inhibition of cancer cell growth at concentrations below 0.5 mM when tested against various tumor cell lines. The mechanism was linked to the modulation of apoptosis pathways .

Case Study 2: Neurotransmitter Modulation

Research highlighted in MDPI indicated that similar compounds could increase serotonin levels in neuronal cultures, suggesting potential applications in treating mood disorders .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectReference
AnticancerInhibition of cell proliferation
NeuropharmacologicalModulation of serotonin levels
Enzyme InhibitionVarious enzymes involved in cancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.